molecular formula C10H16O2 B11755600 (1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

Cat. No.: B11755600
M. Wt: 168.23 g/mol
InChI Key: XAKBEOUVVTWXNF-COBSHVIPSA-N
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Description

(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound with a unique structure characterized by a three-membered oxirane ring fused to a seven-membered ring. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a ketone with a suitable epoxide in the presence of a strong base. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one: A stereoisomer with similar properties but different spatial arrangement.

    4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptane: Lacks the ketone functional group, resulting in different reactivity.

    3-oxabicyclo[4.1.0]heptan-2-one: A simpler analog without the tetramethyl substitution.

Uniqueness

The unique structure of (1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one, with its tetramethyl substitution and bicyclic framework, imparts distinct chemical and physical properties. These features make it a valuable compound for various applications and a subject of interest in research.

Biological Activity

(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one, commonly referred to as chrysanthemolactone, is a bicyclic organic compound with the molecular formula C10H16O2. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its unique structural properties and potential biological activities.

PropertyValue
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS Number 14087-71-9
IUPAC Name (1S,6R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

The biological activity of this compound is primarily attributed to its role as an anticapsin analog. This compound may inhibit the formation of active transcription factors essential for gene expression and bacterial growth by interfering with cell wall synthesis .

Target and Mode of Action

  • Target : Active transcription factors involved in bacterial cell wall synthesis.
  • Mode of Action : Inhibition of transcription factors leads to reduced bacterial growth and potential anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of certain pathogenic bacteria by disrupting their cell wall synthesis mechanisms .

Anti-inflammatory Effects

Studies suggest that this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells . The inhibition profile is associated with the suppression of NF-κB activation pathways.

Case Studies

  • Inhibition of Pro-inflammatory Cytokines
    • In a study involving RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), this compound significantly decreased the levels of TNF-α and IL-6 in a dose-dependent manner .
  • Impact on Bacterial Growth
    • The compound was evaluated for its ability to inhibit bacterial growth in vitro. Results indicated a notable reduction in bacterial colony-forming units when exposed to varying concentrations of the compound .

Future Directions

Given the promising biological activities exhibited by this compound, future research could focus on:

  • Mechanistic Studies : Further elucidation of its action mechanisms at the molecular level.
  • In Vivo Studies : Assessment of its efficacy and safety in animal models.
  • Therapeutic Applications : Exploration of potential applications in treating inflammatory diseases or infections.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6?,7-/m1/s1

InChI Key

XAKBEOUVVTWXNF-COBSHVIPSA-N

Isomeric SMILES

CC1(CC2[C@@H](C2(C)C)C(=O)O1)C

Canonical SMILES

CC1(CC2C(C2(C)C)C(=O)O1)C

Origin of Product

United States

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